![molecular formula C19H23N3O3S B2653302 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate CAS No. 1209539-75-2](/img/structure/B2653302.png)
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a cyano group, and a carbamoyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzothiazole-2-amine with a suitable ester, followed by the introduction of the cyano and carbamoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano and carbamoyl groups enable it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target protein and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)butanoate
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)pentanoate
Uniqueness: The unique combination of the benzothiazole ring, cyano group, and carbamoyl moiety in this compound distinguishes it from other similar compounds. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 3-(1,3-benzothiazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12(2)19(4,11-20)22-18(24)13(3)25-17(23)10-9-16-21-14-7-5-6-8-15(14)26-16/h5-8,12-13H,9-10H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVIJIPGBGFLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)CCC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
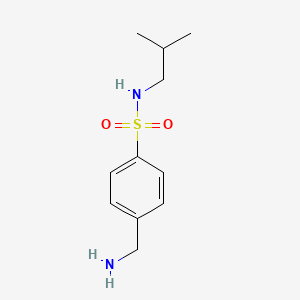
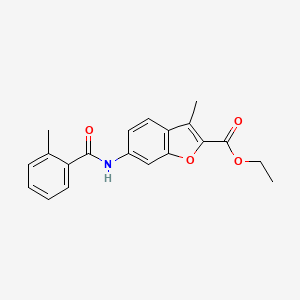
![2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid](/img/structure/B2653224.png)
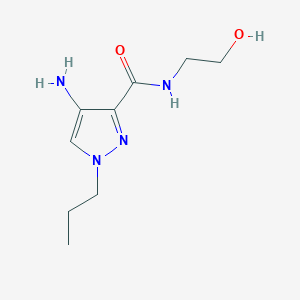
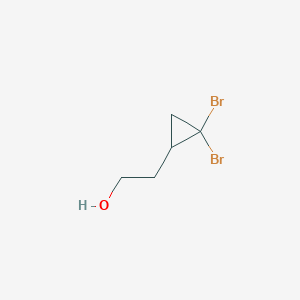
![6-fluoro-3-(morpholine-4-carbonyl)-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-1H,4H-5lambda6-thiochromeno[4,3-c]pyrazole-5,5-dione](/img/structure/B2653228.png)
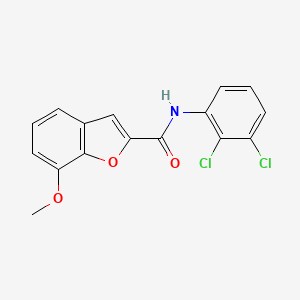
![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)
![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)
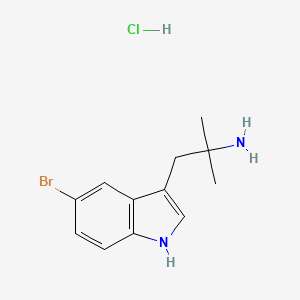
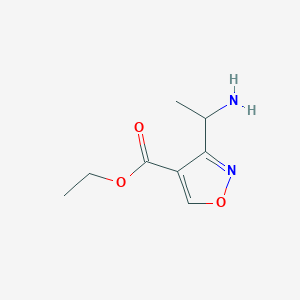
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2653239.png)
![N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2653241.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2653242.png)
